3-Methyl-2-oxopyrrolidine-3-carboxylic acid
Description
3-Methyl-2-oxopyrrolidine-3-carboxylic acid (CAS: 1514072-02-6) is a pyrrolidinone derivative with the molecular formula C₆H₉NO₃ and a molar mass of 143.14 g/mol. Key predicted properties include a density of 1.278 g/cm³, boiling point of 403.9°C, and a pKa of 4.38, reflecting moderate acidity . Its structure features a methyl group at the 3-position and a carboxylic acid moiety, making it a versatile intermediate in medicinal chemistry and drug design.
Properties
IUPAC Name |
3-methyl-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)2-3-7-4(6)8/h2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJXJSGAWIPHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514072-02-6 | |
| Record name | 3-methyl-2-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid typically starts from substituted malonate esters, which provide the backbone for the pyrrolidine ring and the carboxylic acid group. The key steps include:
- Formation of an enolate intermediate from diethyl methylmalonate.
- Alkylation via SN2 substitution to introduce a two-carbon linker.
- Introduction of the nitrogen atom through Gabriel synthesis.
- Hydrolysis and cyclization to form the pyrrolidinone ring.
- Final deprotection and purification steps to yield the target acid.
This approach is exemplified in the synthetic route developed by the Masterson research group, which has been optimized for efficiency and cost-effectiveness.
Detailed Stepwise Preparation Method
Key Reaction Details and Optimization Notes
- Enolate Formation and Alkylation: The molar ratio of nucleophile to dibromoethane is critical; a 1:1 ratio is preferred to minimize excess reagents and simplify purification.
- Gabriel Synthesis: This step efficiently introduces nitrogen with high selectivity. NMR spectroscopy is used to confirm the substitution.
- Hydrazinolysis: Prolonged reflux ensures complete removal of the phthalimide protecting group, yielding the free amine for subsequent cyclization.
- Hydrolysis: Selective hydrolysis of one ester group is essential to form the carboxylic acid without over-hydrolyzing both ester groups, which could complicate ring closure.
- Purification: Use of hydrogenation to remove benzyl groups (if used as protecting groups) ensures the final product is free from protecting moieties.
Supporting Carboxylic Acid Preparation Methods (Contextual)
While the above describes the specific synthetic route for this compound, general carboxylic acid preparation methods are relevant for intermediate steps or alternative routes:
These methods provide foundational knowledge for preparing carboxylic acid functionalities during the synthesis of complex molecules like this compound.
Summary Table of the Preparation Route for this compound
| Stage | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| Enolate formation | Base-induced deprotonation | Sodium hydride (NaH), THF | Generate nucleophilic enolate |
| Alkylation | SN2 substitution | Dibromoethane | Introduce two-carbon linker |
| Nitrogen introduction | Gabriel synthesis | Potassium phthalimide, DMF | Introduce protected amine group |
| Deprotection | Hydrazinolysis | Hydrazine hydrate, methanol, reflux | Remove phthalimide protecting group |
| Hydrolysis & cyclization | Acid/base hydrolysis | Aqueous acid/base, heat | Form carboxylic acid and lactam ring |
| Final deprotection | Catalytic hydrogenation | Pd catalyst, H2 | Remove benzyl protecting groups (if any) |
Research Findings and Efficiency Considerations
- The synthetic route is well-documented and reproducible, with yields around 70-80% in key steps such as alkylation and Gabriel synthesis.
- Optimization of molar ratios and reaction conditions (solvent choice, temperature, reflux time) can reduce purification steps and improve overall efficiency.
- The chiral center introduced via the methylmalonate starting material allows for enantiomerically pure products, which are significant in pharmaceutical applications due to the biological activity of chiral molecules.
- Comparative studies indicate that this method provides a cost-effective and scalable approach compared to alternative synthetic routes involving more complex chiral auxiliaries or catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives such as esters, amides, and hydroxylated compounds, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of derivatives of 3-methyl-2-oxopyrrolidine-3-carboxylic acid in anticancer therapies. For instance, derivatives of this compound have been tested against human pulmonary cancer cell lines, showing promising structure-dependent anticancer activity. The most effective derivatives demonstrated cytotoxicity comparable to established chemotherapeutics like cisplatin .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. In vitro studies indicated that certain derivatives exhibited activity against Gram-positive bacteria and drug-resistant fungal pathogens. The screening involved multidrug-resistant strains, and while some derivatives showed no significant antibacterial or antifungal activity, others demonstrated potential as novel antimicrobial agents .
Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. A notable application is in the production of Upadacitinib, a medication used for treating autoimmune diseases such as rheumatoid arthritis. The synthesis involves converting this carboxylic acid into its ester or salt forms, which are crucial steps in the preparation of Upadacitinib .
While exploring the applications of this compound, it is essential to consider its safety profile. The compound has been associated with skin and eye irritation, necessitating careful handling in laboratory settings .
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The pathways involved often include key metabolic or signaling pathways that are crucial for cellular function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Substituents/Modifications | Molecular Formula | Molar Mass (g/mol) | Predicted pKa | Key Features |
|---|---|---|---|---|---|
| 3-Methyl-2-oxopyrrolidine-3-carboxylic acid | 3-methyl, 2-oxo, 3-carboxylic acid | C₆H₉NO₃ | 143.14 | 4.38 | Compact structure, moderate acidity |
| 3-Ethyl-2-oxopyrrolidine-3-carboxylic acid | 3-ethyl instead of methyl | C₇H₁₁NO₃ | 157.16 | N/A | Increased lipophilicity |
| 2-(3-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | 3-fluorophenyl, 1-methyl, 5-oxo | C₁₂H₁₂FNO₃ | 249.23 | N/A | Enhanced metabolic stability (fluorine) |
| 5-Amino-3-methyl-pyrrolidine-2-carboxylic acid | 5-amino, 3-methyl | C₆H₁₂N₂O₂ | 144.17 | N/A | Amino group for bioactivity modulation |
| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 2-hydroxy-5-methylphenyl substituent | C₁₂H₁₃NO₄ | 235.24 | N/A | Antioxidant potential (hydroxyl group) |
Key Observations :
Biological Activity
3-Methyl-2-oxopyrrolidine-3-carboxylic acid, a compound belonging to the pyrrolidine family, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring, which contributes to its stereochemistry and pharmacological properties. The presence of the carboxylic acid functional group enhances its solubility and reactivity in biological systems.
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of pyrrolidinone-hydrazone derivatives were evaluated for their efficacy against various cancer cell lines. Notably, some compounds demonstrated IC50 values ranging from 0.73 to 2.38 µM against the MCF-7 breast cancer cell line, indicating potent anticancer activity .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.73 |
| Compound B | OCUM-2MD3 | 88 |
| Compound C | A549 (Lung) | 100 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some derivatives have been shown to inhibit EGFR tyrosine kinase activity, a crucial pathway in many cancers .
Neurotoxicity and Metabolic Effects
Interestingly, while exploring the biological activity of related compounds, it was noted that 3-Methyl-2-oxovaleric acid , a metabolite associated with branched-chain amino acid metabolism, is classified as a neurotoxin and metabotoxin. High levels can lead to metabolic disorders such as maple syrup urine disease (MSUD), characterized by neurological symptoms due to acidosis and energy metabolism compromise . This highlights the dual nature of pyrrolidine derivatives, where structural similarities can lead to vastly different biological outcomes.
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound serves as a valuable building block in drug development. Its derivatives are being explored for their potential as:
- Anticancer agents : Targeting specific cancer pathways.
- Antioxidants : Some derivatives have shown enhanced antioxidant properties compared to standard controls .
Case Studies
In a recent study evaluating the cytotoxic effects of various pyrrolidine derivatives on A549 lung adenocarcinoma cells, compounds were tested at a fixed concentration of 100 µM for 24 hours using the MTT assay. The results indicated that certain substitutions on the pyrrolidine ring significantly enhanced anticancer activity, with one derivative reducing cell viability by 21.2% compared to untreated controls .
Q & A
Q. What are the common synthetic routes for 3-methyl-2-oxopyrrolidine-3-carboxylic acid and its derivatives?
The synthesis typically involves multi-step protocols. For example, pyrrolidinone derivatives can be prepared via condensation reactions starting with precursors like itaconic acid and substituted phenols. A representative method includes:
- Step 1: Refluxing 2-amino-4-methylphenol with itaconic acid in aqueous solution to form the pyrrolidinone core.
- Step 2: Purification via dissolution in 5% NaOH, filtration, and acidification to isolate the carboxylic acid.
- Step 3: Functionalization (e.g., esterification using methanol and sulfuric acid) to generate derivatives like methyl esters.
Characterization relies on ¹H/¹³C NMR, FT-IR, and elemental analysis to confirm regiochemistry and purity .
Q. How can researchers validate the structural integrity of synthesized this compound derivatives?
A combination of spectroscopic and crystallographic methods is critical:
- NMR Spectroscopy: Assigns proton environments (e.g., distinguishing α/β stereochemistry) and confirms substituent positions.
- X-ray Crystallography: Resolves absolute configuration, particularly for diastereomers, by analyzing bond angles and spatial arrangements .
- Elemental Analysis: Ensures stoichiometric purity, especially for novel intermediates lacking commercial standards .
Advanced Research Questions
Q. What strategies optimize diastereoselectivity in the synthesis of 3-methyl-2-oxopyrrolidine-3-carboxylates?
Diastereoselectivity can be controlled via:
- Precursor Design: Using diastereohomogeneous dimethyl glutamate hydrochlorides as starting materials to bias stereochemical outcomes.
- Reaction Conditions: Neutralization reactions under controlled pH and temperature to favor specific transition states. For example, methyl (2R,3R)-3-aryl-5-oxopyrrolidine-2-carboxylates** are synthesized with high diastereomeric excess by modulating solvent polarity and counterion effects .
- Catalytic Asymmetric Methods: While not explicitly covered in the evidence, chiral catalysts (e.g., organocatalysts) could be explored to enhance enantiomeric ratios.
Q. How can conflicting pharmacological data for pyrrolidinone derivatives be resolved?
Contradictions in bioactivity data (e.g., antioxidant vs. cytotoxic effects) often arise from:
- Structural Variability: Minor substituent changes (e.g., aryl vs. pyridyl groups) drastically alter target interactions.
- Assay Conditions: Differences in cell lines, concentrations, or solvent systems (e.g., DMSO toxicity thresholds).
Methodological Recommendations:
Q. What analytical approaches differentiate regioisomers in functionalized pyrrolidinone derivatives?
- Mass Spectrometry (ESI-MS): Identifies molecular ion peaks and fragmentation patterns unique to each regioisomer. For instance, m/z 293.2 was used to confirm a pyridyl-substituted derivative .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded spectra, particularly for adjacent protons on the pyrrolidinone ring.
- X-ray Diffraction: Provides unambiguous assignment for structurally ambiguous compounds, such as distinguishing between C-3 and C-4 substitution patterns .
Q. How can structure-activity relationships (SAR) guide the design of bioactive pyrrolidinone analogs?
SAR studies should systematically vary:
- Core Modifications: Introducing sp³-hybridized carbons (e.g., cyclopropane rings) to enhance metabolic stability.
- Substituent Effects: Testing electron-rich (e.g., trifluoromethyl) vs. electron-poor (e.g., nitro) groups on aryl/pyridyl moieties.
- Bioisosteric Replacements: Swapping carboxylic acids with tetrazoles or sulfonamides to improve membrane permeability.
Example: Derivatives with 4-(trifluoromethyl)phenyl groups showed enhanced antibacterial activity due to increased lipophilicity and target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
